(3-Methylsulfonylphenyl)azanium;chloride
Description
(3-Methylsulfonylphenyl)azanium;chloride is an organic salt composed of a protonated amine (azanium) group attached to a 3-methylsulfonyl-substituted phenyl ring, with a chloride counterion.
Molecular Formula: C₇H₁₀ClNO₂S Molecular Weight: ~207.52 g/mol (calculated). Key Features:
- Polar methylsulfonyl substituent enhancing hydrophilicity.
- Aromatic phenyl backbone enabling π-π interactions.
- Quaternary ammonium structure (azanium) offering stability and ionic character.
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl)azanium;chloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |
InChI Key |
ZMPXGSYLKFAGOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Azanium Chlorides
Structural and Functional Group Analysis
Azanium chlorides vary widely based on substituents attached to the nitrogen or aromatic ring. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Polarity : The methylsulfonyl group in the target compound enhances water solubility compared to lipophilic analogs like benzethonium chloride.
- Biological Activity: Substituents dictate applications. For example, benzethonium and benzoxonium chlorides exhibit antimicrobial properties due to amphiphilic structures , while cathinone derivatives (e.g., 4-MPHP) act as psychoactive agents .
- Stability : Compounds with ester groups (e.g., methacholine) are prone to hydrolysis, whereas sulfonyl groups (as in the target) offer greater chemical stability .
Crystallographic Data:
- Structures of similar compounds (e.g., cathinone hydrochlorides) were resolved using SHELX and ORTEP software, revealing planar aromatic systems and ionic packing . The target compound’s crystal structure is unreported but could be analyzed via these methods.
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